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Compound of Interest

Compound Name: Disperse blue 102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations in characterizing the properties of the monoazo disperse dye, Disperse
Blue 102. While specific computational studies on Disperse Blue 102 are not readily available
in public literature, this document outlines the established theoretical framework and
computational protocols used for structurally similar azo dyes. The methodologies and example
data presented herein serve as a robust reference for researchers seeking to apply
computational chemistry in the design and analysis of disperse dyes.

Introduction to Disperse Blue 102

Disperse Blue 102, with the chemical formula C15H19N504S, is a synthetic organic dye
belonging to the single azo class.[1][2] It is primarily used in the textile industry for dyeing
polyester and other synthetic fibers, valued for its vibrant blue color and good fastness
properties.[3][4] Understanding the relationship between the molecular structure of Disperse
Blue 102 and its physicochemical properties is crucial for optimizing its performance and
exploring potential new applications, including in biomedical fields.[3] Quantum chemical
calculations offer a powerful, non-experimental avenue to investigate these properties at the
molecular level.

Table 1: General Properties of Disperse Blue 102
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Property Value

Molecular Formula C15H19N5049[1]
Molecular Weight 365.41 g/mol [1]
CAS Registry Number 12222-97-8[1]
Chemical Class Single Azo Dye[1]

Theoretical Framework: Density Functional Theory
(DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations for organic dyes predominantly utilize Density Functional
Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT). These
methods provide a good balance between computational cost and accuracy for medium-sized
molecules like Disperse Blue 102.

» Density Functional Theory (DFT): DFT is used to determine the ground-state electronic
structure of molecules.[5] By solving the Kohn-Sham equations, one can obtain the
optimized molecular geometry, electronic energy, and frontier molecular orbitals (FMOs) —
the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO).[5] The energy difference between the HOMO and LUMO, known as the
HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic
stability of a molecule.[6] A smaller gap generally implies higher reactivity.[5]

o Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic

absorption properties, which are responsible for the color of the dye, TD-DFT is employed.[7]

This method calculates the excited-state properties by determining the response of the
electron density to a time-dependent electric field.[7] The output of a TD-DFT calculation
includes the maximum absorption wavelength (Amax) and the oscillator strength (f), which
corresponds to the intensity of the electronic transition.[7]

Computational Workflow

The general workflow for performing quantum chemical calculations on a disperse dye like
Disperse Blue 102 is illustrated in the diagram below. This process involves molecular
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structure creation, geometry optimization, and subsequent property calculations.

Input Preparation

Define Molecular Structure
(e.g., from SMILES or builder)

Quantum Chemijcal Calculations

Geometry Optimization (DFT)
- Functional (e.g., B3LYP)
- Basis Set (e.g., 6-31G(d))

Confirmation l

Frequency Calculation Excited State Calculation (TD-DFT) Frontier Molecular Orbital Analysis
(Verify minimum energy structure) - Predict UV-Vis Spectrum (Amax) - HOMO, LUMO, Energy Gap
Output Analysis

Calculated Properties:
- Optimized Geometry
- Amax & Oscillator Strength
- HOMO/LUMO Energies
- Dipole Moment, etc.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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